molecular formula C14H19N3O3 B8526219 2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-5-nitro-4-propan-2-yloxypyridine

2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-5-nitro-4-propan-2-yloxypyridine

Cat. No.: B8526219
M. Wt: 277.32 g/mol
InChI Key: JOERYONJEKGEMI-UHFFFAOYSA-N
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Description

1’-Methyl-5-nitro-4-(propan-2-yloxy)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine is a heterocyclic compound that belongs to the class of bipyridines This compound is characterized by the presence of a nitro group, a methyl group, and a propan-2-yloxy group attached to the bipyridine core

Preparation Methods

The synthesis of 1’-Methyl-5-nitro-4-(propan-2-yloxy)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine typically involves multiple steps

    Synthesis of Bipyridine Precursor: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives. This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling reactions.

    Introduction of Nitro Group: The nitro group can be introduced through nitration reactions using reagents such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Introduction of Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Introduction of Propan-2-yloxy Group: The propan-2-yloxy group can be introduced through etherification reactions using propan-2-ol and an appropriate activating agent, such as a strong acid or base.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1’-Methyl-5-nitro-4-(propan-2-yloxy)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Reduction: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, strong acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1’-Methyl-5-nitro-4-(propan-2-yloxy)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1’-Methyl-5-nitro-4-(propan-2-yloxy)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The nitro group, in particular, can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

1’-Methyl-5-nitro-4-(propan-2-yloxy)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine can be compared with other similar compounds, such as:

    2,2’-Bipyridine: A simpler bipyridine compound without the nitro, methyl, and propan-2-yloxy groups. It is commonly used as a ligand in coordination chemistry.

    4,4’-Dimethyl-2,2’-bipyridine: A bipyridine compound with methyl groups at the 4 and 4’ positions. It is used in the synthesis of coordination complexes.

    5-Nitro-2,2’-bipyridine: A bipyridine compound with a nitro group at the 5 position. It is studied for its potential biological activities.

The uniqueness of 1’-Methyl-5-nitro-4-(propan-2-yloxy)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-5-nitro-4-propan-2-yloxypyridine

InChI

InChI=1S/C14H19N3O3/c1-10(2)20-14-8-12(15-9-13(14)17(18)19)11-4-6-16(3)7-5-11/h4,8-10H,5-7H2,1-3H3

InChI Key

JOERYONJEKGEMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=NC=C1[N+](=O)[O-])C2=CCN(CC2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

800 mg of 2-chloro-5-nitro-4-(propan-2-yloxy)pyridine are introduced into 62 ml of 1,4-dioxane. After sparging for 10 min with argon in the reaction mixture, 1.25 g of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride, 6.02 g of caesium carbonate, 6.2 ml of water and 467 mg of bis(triphenylphosphine)palladium(II) dichloride are added. The reaction mixture is heated at 100° C. for 16 h. After cooling, the mixture is run into water and extracted with ethyl acetate. The organic phase is washed with a saturated sodium chloride solution, dried over magnesium sulfate, filtered and concentrated under reduced pressure. Purification is carried out by flash chromatography on silica gel (40-63 microns), elution being carried out with a mixture of dichloromethane and methanol (90/10 to 80/20). 401 mg of 1′-methyl-5-nitro-4-(propan-2-yloxy)-1′,2′,3′,6′-tetrahydro-2,4′-bipyridine are obtained in the form of a yellow gum.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step One

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